N-Methyl-o-toluidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7-5-3-4-6-8(7)9-2/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAWMXYQZKVRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060600 | |
| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-21-2 | |
| Record name | N-Methyl-o-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,N-Dimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,2-Dimethylaniline | |
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| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Benzenamine, N,2-dimethyl- | |
| Source | EPA DSSTox | |
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| Record name | N-methyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.329 | |
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| Record name | 2,N-DIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E41NZ1ZY58 | |
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Synthesis Methodologies for N Methyl O Toluidine
Conventional Synthetic Approaches
Conventional methods for synthesizing N-Methyl-o-toluidine primarily involve the modification of o-toluidine (B26562).
N-Alkylation Strategies of o-Toluidine
N-alkylation of o-toluidine is a common strategy for the synthesis of this compound. This involves introducing a methyl group onto the nitrogen atom of o-toluidine. Traditional methods for N-alkylation of anilines often require additional steps to remove starting materials and undesirable side products, such as polyalkylated amines. tandfonline.com
One described procedure for the synthesis of this compound on a 0.47 mol scale involves a modification of a general synthetic method for the N-alkylation of anilines. tandfonline.com This method is reported to be more convenient due to the ease of product purification and does not require unusual reagents, solvents, or apparatus. tandfonline.com Residual o-toluidine is readily removed at the solid aminal stage, and no dialkylation product was detected by TLC or proton NMR in this specific procedure. tandfonline.com The product is easily purified by distillation, yielding the desired pure product in 87%. tandfonline.com
Reductive Amination Pathways
Reductive amination is a significant method in organic synthesis for forming carbon-nitrogen bonds, involving the condensation of an aldehyde or ketone with an amine in the presence of a reducing agent to yield primary, secondary, or tertiary amines. researchgate.netuomustansiriyah.edu.iq This approach can be applied to a wide variety of carbonyl compounds and amines, including aromatic amines. researchgate.netuomustansiriyah.edu.iq Reductive amination can be accomplished catalytically or by using reducing agents such as sodium borohydride (B1222165) or sodium cyanoborohydride. researchgate.netuomustansiriyah.edu.iq The reaction proceeds via the reduction of an intermediate imine or enamine. uomustansiriyah.edu.iq
While reductive amination can lead to the formation of secondary amines from primary amines and carbonyl compounds, the extent of this side reaction can often be limited by controlling the proportions of the reactants. uomustansiriyah.edu.iq One example of reductive amination in a laboratory setting involves a three-step sequence to synthesize an amide, where an imine is formed and subsequently reduced to an amine using sodium borohydride. researchgate.net
Novel and Advanced Synthetic Protocols
Beyond conventional methods, novel and advanced protocols have been developed for the synthesis of this compound and related N-alkyl anilines, often employing catalytic systems or alternative reaction pathways.
Transition-Metal-Free N-Methyl-2-phenylindole Synthesis Utilizing this compound as a Substrate
While the request is focused on the synthesis of this compound, one search result mentions the synthesis of N-Methyl-2-phenylindole utilizing this compound as a substrate. fishersci.canih.govfishersci.fi This indicates that this compound serves as a building block in the synthesis of more complex organic molecules, such as substituted indoles. The synthesis of indoles can be achieved through various methods, including the Madelung synthesis, which involves the intramolecular cyclization of N-phenyl amides, and the Fischer indole (B1671886) synthesis, which utilizes phenylhydrazines and pyruvic acid derivatives. pcbiochemres.comorgsyn.orgscirp.org The Madelung synthesis, for instance, can employ N-benzoyl-o-toluidine and a strong base at high temperatures to produce 2-phenylindole. pcbiochemres.com Another approach involves the reaction of indole aldehyde, toluidine, benzil, and ammonium (B1175870) acetate (B1210297) in a one-pot reaction to synthesize substituted imidazoles containing an indole substituent. ijcce.ac.ir
Catalytic Methylation of Anilines with Methanol (B129727) as a Carbon Source
Catalytic methylation of anilines using methanol as a methylating agent is considered a greener approach for synthesizing N-methyl amines. researchgate.netresearchgate.net Various catalytic systems have been investigated for the selective mono-N-methylation of substituted anilines, including o-, m-, and p-toluidines. researchgate.net
Studies have explored the use of metal oxides, mixed oxides, clays, and zeolites as catalysts for the alkylation of aniline (B41778) with methanol, which can yield N-methylaniline and N,N-dimethylaniline as major products, alongside toluidine isomers. doi.org For the specific methylation of o-toluidine with methanol, acidic zeolites have been studied. doi.org Research indicates that the position of the methyl group on the phenyl ring of toluidine substrates can influence reactivity in catalytic methylation. researchgate.net Steric hindrance, particularly in ortho-substituted anilines like 2,6-xylidine, can restrict the interaction with the catalyst surface, affecting conversion and yield. researchgate.net
Catalysts such as Cu₁₋ₓZnₓFe₂O₄ systems have shown high selectivity for mono-N-methylation of substituted anilines with methanol under vapor phase reaction conditions. researchgate.net The presence of a ring-directing group did not significantly impact the selectivity for N-methylaniline(s) in these systems. researchgate.net The catalytic activity can be influenced by electronic effects of substituents on the aniline ring. researchgate.net
Other catalytic systems, including combined Al₂O₃-mordenite catalysts and Sn-MFI molecular sieves, have been investigated for the N-methylation of amines with methanol in hydrogen-free systems. researchgate.netresearchgate.net These studies aim to achieve good activity, selectivity, lifetime, and stability of the catalysts. researchgate.netresearchgate.net For instance, Sn-MFI molecular sieves have been used in the vapor phase alkylation of aniline to N-methylaniline, with optimizations of process parameters like temperature, space velocity, and reactant molar ratio. researchgate.net
Iron-Promoted Aromatic C-H Amination Routes for N-Alkyl Anilines
Iron-catalyzed methods for the synthesis of N-alkyl anilines from arenes via aromatic C-H amination have been developed as alternative approaches to traditional methods that may involve multistep syntheses or harsh conditions. chemistryviews.orgorganic-chemistry.orgnih.govnih.gov These methods often utilize environmentally benign iron salts as catalysts under mild conditions. chemistryviews.orgorganic-chemistry.orgnih.gov
One such approach involves using a highly electrophilic aminating reagent and a catalytic amount of an iron(II) salt, such as FeSO₄·7H₂O, in a solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). chemistryviews.orgorganic-chemistry.org This method allows for the direct synthesis of unprotected N-methylanilines from simple arenes and exhibits broad functional group tolerance. chemistryviews.orgorganic-chemistry.orgnih.gov The reaction can be performed under air without specialized equipment. organic-chemistry.org This iron-promoted C-H amination can be applied to a variety of electron-neutral and electron-rich arenes, yielding corresponding N-methylaniline derivatives in moderate to good yields. chemistryviews.org
This methodology represents a complementary strategy to conventional amination methods and has potential applications in organic synthesis, including the late-stage functionalization of pharmaceutical compounds. organic-chemistry.org Both intermolecular and intramolecular variants of this iron-promoted C-H amination have been reported. organic-chemistry.orgnih.gov
Here is a summary of some research findings on catalytic methylation of anilines with methanol:
| Catalyst System | Substrate Aniline(s) | Reaction Conditions | Key Findings | Source |
| Cu₁₋ₓZnₓFe₂O₄ | o-, m-, p-toluidines, 2,6-xylidine, p-anisidine, p-aminoacetophenone | Vapor phase, 543-603 K, MeOH:aniline:water = 3:1:1, space velocity = 3.58 h⁻¹ | High selectivity for mono-N-methylation; electronic and steric effects influence reactivity. | researchgate.net |
| Combined Al₂O₃-mordenite | Various amines | Fixed bed reactor, hydrogen free | Good activity, selectivity, lifetime, and stability; methoxyl species may be active. | researchgate.net |
| Sn-MFI molecular sieves (SiO₂/SnO₂ = 50) | Aniline | Vapor phase, atmospheric pressure, 573–673 K | Achieved 55% aniline conversion and 60% N-methylaniline selectivity under optimal conditions. | researchgate.net |
Note: This table is generated based on the provided text snippets and may not represent the full scope of the research findings.
Stereochemical Considerations in this compound Synthesis
This compound (N,2-dimethylaniline) is an achiral molecule, meaning it does not possess a stereogenic center and therefore does not exhibit stereoisomerism uni.lunih.gov. The standard synthesis of this compound, such as the methylation of o-toluidine, involves the formation of a secondary amine from a primary amine tandfonline.com. This process does not introduce any new stereocenters into the molecule. Consequently, stereochemical considerations, such as controlling enantioselectivity or diastereoselectivity, are not relevant to the synthesis of this compound itself.
However, stereochemical principles become important when this compound is used as a reactant or ligand in asymmetric synthesis, where the goal is to create a new stereogenic center in the product with a specific configuration rsc.org. While the this compound molecule itself is achiral, substituted derivatives could potentially be chiral and used in stereoselective transformations. Research into stereoselective synthesis often involves the design and application of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction rsc.org. The stereochemistry of reactions involving amines, such as SN2' reactions, has been studied, highlighting the importance of understanding reaction mechanisms and transition states to predict and control stereochemical outcomes sci-hub.se. However, these considerations pertain to reactions of this compound or its derivatives, rather than the stereochemical aspects of its own formation.
Reactivity and Reaction Mechanisms of N Methyl O Toluidine
Palladium-Catalyzed Coupling Reactions Involving N-Methyl-o-toluidine
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of C-N bonds. uwindsor.ca These reactions are widely used in the synthesis of pharmaceuticals, agricultural chemicals, and electronic materials. researchgate.net this compound, as a secondary arylamine, is a suitable coupling partner in these transformations.
The palladium-catalyzed amination of bromoindazoles with this compound provides a direct route to N-arylindazoles, which are important scaffolds in medicinal chemistry. While direct literature on the specific coupling of this compound with bromoindazoles is not abundant, the general principles can be inferred from the successful coupling of similar heterocyclic bromides with various amines. mit.edu For instance, the amination of unprotected bromoimidazoles and bromopyrazoles has been achieved using a palladium precatalyst based on the bulky biarylphosphine ligand tBuBrettPhos. mit.edu
In a related context, the coupling of N-substituted 4-bromo-7-azaindoles with various amines has been extensively studied. beilstein-journals.org These studies reveal that the choice of palladium source, ligand, and base is crucial for achieving high yields. For the C-N cross-coupling of amines, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand such as Xantphos and a base like Cs₂CO₃ in a solvent like dioxane is often effective. beilstein-journals.org
The following table summarizes typical conditions used for the palladium-catalyzed amination of heterocyclic bromides, which can be adapted for the reaction with this compound.
| Entry | Heterocyclic Bromide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloro-7-azaindole | N-Methylpiperazine | P1 / RuPhos | LiHMDS | THF | RT | 94 |
| 2 | 4-Bromo-1H-imidazole | 3-Propylphenylamine | P4 / tBuBrettPhos | LHMDS | Dioxane | 50-80 | 50-69 |
| 3 | N-methyl-4-bromo-7-azaindole | Benzylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 92 |
| 4 | N-methyl-4-bromo-7-azaindole | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 90 |
Data adapted from related studies on heterocyclic bromides. mit.edubeilstein-journals.orgnih.gov
The mechanism of the palladium-catalyzed C-N bond formation, or Buchwald-Hartwig amination, is a well-studied catalytic cycle. uwindsor.canih.gov The generally accepted mechanism involves a series of key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., bromoindazole) to form a Pd(II) intermediate. uwindsor.ca Mechanistic studies have shown that for some systems, the oxidative addition can be the turnover-limiting step. acs.org
Ligand Substitution and Amine Coordination: The amine (this compound) coordinates to the Pd(II) complex, often displacing a ligand.
Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.
Reductive Elimination: The C-N bond is formed as the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. uwindsor.ca
The specific kinetics and resting state of the catalyst can be influenced by the choice of ligands, base, and substrates. acs.org For example, studies with chelating phosphine (B1218219) ligands like BINAP have shown that the reaction can be zero-order in aryl halide and amine, with the rate being dictated by the dissociation of a ligand from the Pd(0) complex. uwindsor.caacs.org
This compound in Tandem Reactions
Tandem reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy. This compound is a key reactant in a modified Madelung indole (B1671886) synthesis that proceeds via a tandem mechanism.
The classical Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles. wikipedia.org A modern, more efficient variation utilizes a tandem reaction involving this compound and methyl benzoates, mediated by a mixed-base system of LiN(SiMe₃)₂ and CsF. organic-chemistry.org This approach allows for the one-pot synthesis of N-methyl-2-arylindoles in high yields (50-90%). organic-chemistry.org
A critical step in the Madelung synthesis is the deprotonation of the benzylic C-H bond of the ortho-methyl group on the toluidine ring. wikipedia.orgquimicaorganica.org In the tandem reaction with this compound, the strong base, LiN(SiMe₃)₂, facilitates this deprotonation, generating a benzylic carbanion. organic-chemistry.org This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the ester (formed in situ from the reaction of this compound with methyl benzoate), which initiates the cyclization to form the indole ring. wikipedia.orgorganic-chemistry.org The use of a strong base is essential to overcome the relatively high pKa of the benzylic protons. rsc.org
The LiN(SiMe₃)₂/CsF mediated tandem Madelung synthesis exhibits a broad substrate scope and good functional group tolerance. organic-chemistry.org This is a significant improvement over the harsh conditions of the traditional Madelung synthesis. organic-chemistry.org
The reaction is compatible with various substituted methyl benzoates and N-methyl-o-toluidines, including those with:
Electron-donating groups
Halogen substituents
Sterically hindered groups
The following table illustrates the substrate scope for this tandem Madelung synthesis.
| Entry | This compound Derivative | Methyl Benzoate Derivative | Product | Yield (%) |
| 1 | This compound | Methyl benzoate | 1-Methyl-2-phenyl-1H-indole | 90 |
| 2 | This compound | Methyl 4-methylbenzoate | 1-Methyl-2-(p-tolyl)-1H-indole | 85 |
| 3 | This compound | Methyl 4-methoxybenzoate | 2-(4-Methoxyphenyl)-1-methyl-1H-indole | 81 |
| 4 | This compound | Methyl 4-fluorobenzoate | 2-(4-Fluorophenyl)-1-methyl-1H-indole | 75 |
| 5 | 4-Fluoro-N-methyl-o-toluidine | Methyl benzoate | 5-Fluoro-1-methyl-2-phenyl-1H-indole | 78 |
Data sourced from a study on tandem Madelung indole synthesis. organic-chemistry.org
This modern approach provides a practical and economical route to a diverse array of N-methyl-2-arylindoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. organic-chemistry.org
Madelung Indole Synthesis Mediated by Base Systems
Thermal Rearrangement Studies Involving N-Methylated Anilines and Related Toluidines
The thermal rearrangement of N-alkylated anilines and their derivatives, such as toluidines, has been a subject of mechanistic studies to understand the migration of alkyl groups under pyrolytic conditions. These reactions often proceed through complex pathways involving bond-breaking and bond-forming steps, providing insights into the stability and reactivity of these aromatic amines at high temperatures.
Homolytic Fission Pathways
Studies on the thermal rearrangement of analogous N-alkylanilines suggest that the reaction mechanism for compounds like this compound likely involves homolytic fission. The pyrolysis of related secondary and tertiary arylamines, such as N-benzyl-o-toluidine and N-benzyl-N-methylaniline, proceeds through the breaking of the C-N bond. researchgate.netcdnsciencepub.com This initial step generates a pair of free radicals.
For instance, the pyrolysis of N-benzyl-o-toluidine is understood to proceed through its homolytic fission into benzyl (B1604629) and the corresponding toluidino free radicals. researchgate.net Similarly, heating N-benzyl-N-methylaniline results in its rearrangement via homolytic fission to form benzyl and N-methylphenylamino free radicals. cdnsciencepub.comingentaconnect.com These radicals can then undergo a series of subsequent reactions, including recombination at different positions on the aromatic ring or abstraction of hydrogen atoms to form various stable products.
Theoretical investigations into the thermal rearrangement of N-methyl-N-nitroanilines also support a mechanism involving the homolysis of the N–N bond to create a radical pair complex, which then recombines and aromatizes. rsc.org While the specific products for this compound are not detailed in the provided sources, the general mechanism for related N-alkylated toluidines strongly points to a pathway initiated by the homolytic cleavage of the N-C (methyl) bond, leading to the formation of a methyl radical and an o-toluidinyl radical.
Oxidation Reaction Kinetics and Mechanisms
The oxidation of N-alkylanilines is a key reaction for understanding their chemical behavior and for potential synthetic applications. Kinetic studies of analogous systems provide valuable insights into the reaction mechanisms, including the roles of various reactants and the influence of the reaction medium.
Periodate (B1199274) Oxidation of N,N-Dimethyl-p-toluidine (Analogous Systems)
The kinetics of the periodate oxidation of N,N-dimethyl-p-toluidine (DMT) in an acetone-water medium has been investigated to elucidate its mechanism. asianpubs.orgresearchgate.net This system serves as a useful analogue for understanding the oxidative behavior of N-methylated toluidines. The primary reaction product identified in this oxidation is 4-methyl-1,2-benzoquinone. researchgate.net
| Reactant | Order of Reaction |
| N,N-Dimethyl-p-toluidine | 1 |
| Periodate (Oxidant) | 1 |
| Overall Order | 2 |
The reaction medium plays a significant role in the rate of the periodate oxidation of N,N-dimethyl-p-toluidine. The rate of the reaction has been observed to increase with an increase in the ionic strength of the medium. asianpubs.org Conversely, a decrease in the dielectric constant of the medium, for example by changing the solvent composition, leads to a decrease in the reaction rate. asianpubs.orgresearchgate.net This behavior suggests the involvement of charged or polar species in the transition state of the rate-determining step. Similar effects have been noted in the oxidation of related compounds like N,N-diethyl-m-toluidine. asianpubs.org
| Parameter | Effect on Reaction Rate |
| Increasing Ionic Strength | Increases |
| Decreasing Dielectric Constant | Decreases |
To determine whether the oxidation proceeds via a free-radical mechanism, the effect of free radical scavengers on the reaction rate has been examined. Studies on the periodate oxidation of N,N-dimethyl-p-toluidine and related N,N-diethyl-m-toluidine have shown that the presence of free radical scavengers does not affect the rate of the reaction. asianpubs.orgresearchgate.netasianpubs.org This finding indicates that the reaction does not involve a free-radical pathway and likely proceeds through an ionic mechanism.
| Condition | Effect on Reaction Rate |
| Addition of Free Radical Scavengers | No effect |
Hydrodenitrogenation Mechanisms of Related Toluidines
The mechanisms of HDN for toluidine isomers, which are structurally related to this compound, have been investigated to understand the C-N bond cleavage steps. The prevailing view is that the aromaticity of the nitrogen-containing ring must first be disrupted by hydrogenation before the C-N bond can be broken and the nitrogen atom removed as ammonia (B1221849). researchgate.net
For o-toluidine (B26562), a primary aromatic amine, the main reaction pathway involves the hydrogenation of the aromatic ring to form 2-methylcyclohexylamine (B147291). researchgate.net Following this saturation step, the nitrogen is removed through the elimination of ammonia from 2-methylcyclohexylamine, which then forms methylcyclohexene. researchgate.net An alternative pathway that has been observed is the direct hydrogenolysis of 2-methylcyclohexylamine to produce methylcyclohexane. researchgate.net
This hydrogenolysis step, which involves the breaking of the C-N bond, can occur via two primary mechanisms: elimination and nucleophilic substitution. researchgate.net
Hofmann-type elimination: This mechanism is favored when there are hydrogen atoms on the carbon atom beta to the nitrogen atom. The rate of ammonia removal increases with a greater number of beta-hydrogen atoms. researchgate.net
Nucleophilic substitution: In this pathway, the amino group (-NH2) is substituted by a sulfhydryl group (-SH) through a reaction with hydrogen sulfide (B99878) (H2S), which is often present in industrial hydrotreating processes. The resulting alkanethiol then undergoes hydrogenolysis to yield an alkane and H2S. researchgate.net This mechanism can occur even in the absence of beta-hydrogen atoms. researchgate.net
The catalysts typically employed in industrial HDN are sulfided CoMo/Al2O3 or NiMo/Al2O3. wikipedia.orgosti.gov The composition of these catalysts, including the ratio of Co/Ni to Mo/W, is adjusted depending on the specific feedstock. wikipedia.org Other materials, such as transition metal phosphides and carbides like molybdenum carbide (Mo2C), have also been explored for their catalytic activity in HDN. wikipedia.orgmdpi.com The nature of the catalyst's active sites, including both acidic and basic sites, is believed to play a role in the C-N bond cleavage during the conversion of amines. northwestern.edu
While specific studies on the hydrodenitrogenation of this compound are not extensively detailed in the provided search results, the mechanisms observed for o-toluidine provide a strong basis for understanding its reactivity. The presence of the N-methyl group in this compound would likely lead to similar initial hydrogenation of the aromatic ring. Subsequent C-N bond cleavage would then proceed, potentially influenced by the electronic and steric effects of the methyl group on the nitrogen atom.
The following table summarizes key research findings on the hydrodenitrogenation of related organonitrogen compounds, providing insights into the reaction pathways and conditions relevant to toluidines.
| Compound | Catalyst | Key Findings |
| o-Toluidine | NiMo/γ-Al2O3 | The primary reaction pathway is hydrogenation to 2-methylcyclohexylamine, followed by the elimination of ammonia to form methylcyclohexene. researchgate.net A secondary pathway involves the formation of methylcyclohexane. researchgate.net |
| Quinoline | Ni-Mo/Al2O3 modified with phosphorus | Phosphorus addition promotes the formation of acidic sites and the dispersion of Mo, which in turn increases the hydrogenation activity of the aromatic ring and the hydrogenolysis of C-N bonds. researchgate.net |
| Indole | Bulk Mo2C | This catalyst demonstrates high activity and selectivity towards aromatic products like ethylbenzene, toluene, and benzene. The reaction pathway is influenced by the conversion level of indole. mdpi.com |
| Piperidine | Sulfided CoMo | C-N bond cleavage involves both acidic and basic sites on the catalyst. The reaction network includes hydrogenolysis, alkylation, and dehydrogenation. northwestern.edu |
Catalytic Applications and Ligand Design
N-Methyl-o-toluidine as a Ligand Precursor in Transition Metal Catalysis
This compound and related N-methyl-aryl amines serve as important structural motifs in the development of ligands for transition metal catalysis. The inherent electronic and steric properties of the N-methyl-anilino group can be harnessed to influence the outcome of catalytic transformations, particularly in reactions involving C-H bond activation.
Design and Synthesis of this compound Derived Ligands
The design of ligands derived from N-methyl-aniline structures is centered on creating a specific coordination environment around a metal center to promote desired reactivity and selectivity. While direct synthesis routes starting from this compound to create specific, widely-used ligands are not extensively documented in dedicated studies, the principles of ligand design for related N-methylated substrates are well-established. For instance, bidentate monoanionic ligand systems have been developed to enable iridium-catalyzed C(sp³)–H activation borylation of N-methyl amides, which share the key N-methyl functional group. nih.gov The design often involves incorporating the N-methyl-anilino fragment into a larger chelating structure, which can direct the catalyst to a specific site on a substrate molecule. The synthesis of such ligands typically involves multi-step organic synthesis to build complex architectures that can precisely control the metal's catalytic activity.
Application in C-H Activation Borylation Reactions
A significant application for catalytic systems involving N-methyl-aniline motifs is the C-H activation and borylation reaction. This process allows for the direct conversion of a carbon-hydrogen bond into a carbon-boron bond, creating versatile organoboron compounds that are key building blocks in organic synthesis. rsc.org Iridium-catalyzed borylation has been a focal point of this research, demonstrating the capacity to functionalize otherwise inert C-H bonds. nih.govnih.gov
N-Methyl Selectivity in Iridium-Catalyzed Reactions
A key challenge and area of interest in C-H borylation is achieving high regioselectivity. In molecules containing multiple C-H bonds, directing the catalyst to a specific position is crucial. For substrates containing an N-methyl group, such as N-methyl amides, specialized iridium catalysts have been developed that exhibit high selectivity for the C(sp³)–H bonds of the N-methyl group. nih.gov A study utilizing a bidentate monoanionic ligand system with an iridium catalyst achieved exclusive mono-borylation of the N-methyl group. nih.gov This high selectivity allows the amide to be the limiting reagent and demonstrates precise control over the C-H activation process, even in the presence of other sterically accessible C(sp³)–H bonds. nih.gov
The table below summarizes the results for the iridium-catalyzed borylation of various N-methyl amides, highlighting the high selectivity for the N-methyl position.
| Entry | Substrate (N-Methyl Amide) | Yield (%) |
| 1 | N,2-dimethylbenzamide | 75 |
| 2 | N-methyl-[1,1'-biphenyl]-2-carboxamide | 73 |
| 3 | N-methyl-2-phenylacetamide | 55 |
| 4 | N-methylpivalamide | 60 |
| 5 | (R)-N,N-dimethyl-2-phenylbutanamide | 62 |
Data sourced from a study on amide-directed iridium C(sp³)-H borylation catalysis. nih.gov
Kinetic Isotope Studies and Rate-Limiting Steps
To understand the mechanism of these selective borylation reactions, kinetic isotope effect (KIE) studies are employed. The KIE compares the rate of a reaction using a substrate with a heavier isotope (like deuterium, D) to the rate with the lighter isotope (hydrogen, H). A significant primary KIE (where the kH/kD ratio is greater than 2) indicates that the C-H bond is broken in the rate-limiting step of the reaction.
In the context of the iridium-catalyzed borylation of N-methyl amides, competitive kinetic isotope studies revealed a large primary isotope effect. nih.gov This finding strongly suggests that the activation and cleavage of the C(sp³)–H bond is the rate-limiting step of the catalytic cycle. nih.gov This mechanistic insight is crucial for the rational design of more efficient and selective catalysts for C-H functionalization.
Influence of this compound Derivatives on Catalyst Activity and Selectivity
The substitution pattern on aniline (B41778) derivatives significantly influences the regioselectivity of catalytic C-H borylation reactions. While primary anilines can be directed to undergo ortho-borylation through the formation of an N-HBpin or N-Bpin₂ intermediate that interacts with the catalyst, secondary anilines like N-methyl aniline derivatives can lead to completely different outcomes. mdpi.com
For example, when N-methyl-3-chloroaniline was subjected to iridium-catalyzed borylation conditions that typically favor ortho-borylation in primary anilines, the ortho-borylated product was not formed. Instead, the reaction yielded the meta-borylated product in 86% yield. mdpi.com This dramatic shift in selectivity highlights that the N-methyl group prevents the formation of the directing N-boryl intermediate that facilitates ortho-activation. Consequently, the reaction proceeds via a non-directed pathway where steric factors dominate, leading to borylation at the most accessible positions, typically meta or para. mdpi.com
This demonstrates that the N-methyl group in this compound and its derivatives is not a passive substituent; it actively alters the substrate's interaction with the catalyst and dictates the regiochemical outcome of the C-H functionalization.
Development of Novel Catalytic Systems Incorporating this compound Motifs
The unique reactivity patterns of N-methyl-anilines have spurred the development of novel catalytic systems designed to control their functionalization. Research has focused on creating ligands that can override the inherent steric and electronic preferences of these substrates to achieve desired selectivities.
One successful strategy involves the use of specifically substituted bipyridine ligands in iridium catalysis. For the borylation of aromatic amides, it was discovered that introducing a trifluoromethyl (CF₃) group at the 5-position of a 2,2'-bipyridine (B1663995) ligand completely switched the regioselectivity from the typical meta/para functionalization to exclusive ortho-borylation. researchgate.net Computational studies suggest this is due to outer-sphere interactions between the amide group of the substrate and the CF₃-substituted ligand, which guides the catalyst to the ortho C-H bond. researchgate.net While this specific work focused on amides, the principle of using highly tailored ligands to control selectivity through non-covalent interactions is directly applicable to other challenging substrates, including N-methyl-aniline derivatives. Such ligand-based strategies are at the forefront of developing new catalytic systems that can precisely functionalize molecules incorporating the this compound motif.
Theoretical and Computational Chemistry Studies of N Methyl O Toluidine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are widely used to determine the electronic structure of molecules. These calculations can provide detailed information about molecular geometry, energy levels, charge distribution, and other properties that govern chemical behavior.
Conformational Analysis and Energetics
Conformational analysis using computational methods helps to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. This is particularly important for flexible molecules like N-Methyl-o-toluidine, which contains rotatable bonds. While specific computational studies focusing solely on the conformational analysis of this compound were not extensively found in the search results, related studies on substituted anilines and toluenes highlight the importance of considering conformational flexibility and internal rotation, such as the methyl group torsion, in theoretical calculations publish.csiro.auresearchgate.net. The energy landscape associated with different conformers can influence a molecule's reactivity and physical properties.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental concept in understanding chemical reactivity. The energies and spatial distributions of the HOMO and LUMO can predict how a molecule will interact with other species. Computational studies often involve calculating HOMO and LUMO energies to assess a molecule's propensity to donate or accept electrons researchgate.netimperial.ac.ukpku.edu.cn. While direct application of FMO theory specifically to this compound was not detailed in the provided results, the principles of FMO theory are generally applicable to understanding the electronic interactions and reactivity of aromatic amines. Studies on related compounds like m-toluidine (B57737) demonstrate the use of FMO analysis to predict reactive sites and understand electronic properties dergipark.org.trresearchgate.net.
Reaction Pathway Modeling and Transition State Analysis
Computational methods are invaluable for modeling chemical reactions, elucidating reaction mechanisms, and identifying transition states. This allows for a deeper understanding of how reactions proceed and the energy barriers involved.
Computational Investigations of this compound Reactions
Computational studies can investigate the potential energy surface of reactions involving this compound to map out possible reaction pathways and intermediates. While specific computational investigations focused exclusively on reactions of this compound were not prominently featured in the search results, studies on the reactions of related aromatic amines like aniline (B41778) and toluidine isomers with various species (e.g., radicals) demonstrate the application of computational chemistry in this area researchgate.netacs.orgnih.govresearchgate.net. These studies often employ DFT and high-level ab initio methods to optimize the geometries of reactants, products, intermediates, and transition states.
Kinetic and Thermodynamic Parameters from Computational Models
Computational modeling allows for the calculation of kinetic and thermodynamic parameters that describe reaction rates and energy changes. Transition state theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory are commonly used in conjunction with computed potential energy surfaces to determine rate constants over a range of temperatures and pressures researchgate.netnih.gov. Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction can also be calculated from the energies of the involved species ajol.inforesearchgate.net. While specific kinetic and thermodynamic parameters for reactions of this compound were not found, the general principles and methods applied to similar systems illustrate the potential for computational chemistry to provide such data researchgate.netresearchgate.netajchem-a.com.
Molecular Docking Simulations of this compound and its Derivatives
Molecular docking simulations are computational techniques used to predict the preferred binding orientation (and sometimes affinity) of a small molecule (ligand) to a larger molecule, such as a protein or a lipid bilayer tandfonline.cominnovareacademics.in. This approach is widely used in drug discovery and the study of molecular interactions. While direct molecular docking studies of this compound itself were not specifically highlighted, studies involving derivatives of toluidines and related aromatic amines demonstrate the application of molecular docking to investigate interactions with biological targets tandfonline.comsamipubco.commdpi.comconnectjournals.comresearchgate.netmdpi.comresearchgate.net. These studies often involve docking the ligand into the active site of a protein or within a membrane model to predict binding poses and estimate binding affinities, providing insights into potential biological activities or interactions with lipid environments. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Analysis for N-Methylated Aromatic Amines (General)
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to correlate the chemical structures of compounds with their biological activities or properties mdpi.com. For aromatic amines, QSAR studies have been employed to understand the relationship between structural features and activities such as carcinogenicity and mutagenicity mdpi.comoup.comnih.govnih.gov.
QSAR models for aromatic amines often consider molecular descriptors related to electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are indicative of a compound's reactivity oup.comnih.gov. Structural features, including the number of aromatic rings, the presence of heteroatoms, and the position and nature of substituents (like methyl groups), have also been identified as important descriptors in QSAR models for aromatic amines mdpi.comoup.comnih.gov.
Studies on the mutagenic potency of aromatic and heterocyclic amines have shown that potency can be directly related to the size of the aromatic system, the number of ring nitrogen atoms, and the presence of a methyl substituent on a ring nitrogen nih.gov. Conversely, potency can be inversely related to the LUMO energy of the parent amine nih.gov. For primary aromatic amines, QSAR models have also explored the ease of hydroxylamine (B1172632) and nitrenium ion formation, as well as nitrenium ion stability, as factors influencing mutagenicity nih.gov. The metabolic activation of aromatic amines often involves N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates like nitrenium ions that can interact with DNA oup.comnih.gov.
While general QSAR principles for N-methylated aromatic amines can be inferred from studies on aromatic amines, specific QSAR models focusing solely on the N-methylated subset, including this compound, would provide more targeted insights into how the N-methyl group and its position relative to other substituents influence properties and activities.
Reactions
Beyond its synthesis, N-Methyl-o-toluidine can participate in various chemical reactions. It has been reported as a reactant in palladium-catalyzed coupling reactions and palladium-catalyzed amination of bromoindazoles chemicalbook.com. It is also described as an alkylating agent that can be used in the synthesis of various organic compounds biosynth.com. The compound is susceptible to autoprotolysis due to the presence of an amine group biosynth.com. This compound also participates in blocking reactions with isocyanates, forming thermally reversible adducts . Studies on the reactivity of N-methylaniline derivatives, including this compound, in blocking reactions with polyisocyanates have indicated that steric factors can influence the reaction rate, particularly for ortho-substituted derivatives rsc.org.
Potential Applications
This compound as a Key Intermediate in Complex Molecule Synthesis
This compound is utilized as a reagent and intermediate in the synthesis of various complex organic molecules biosynth.com. Its structure allows for participation in diverse reaction pathways, making it valuable in research and industrial settings .
Synthesis of Bioactive Indole (B1671886) Derivatives
This compound has been employed in the synthesis of substituted indole derivatives, which are important scaffolds in medicinal chemistry due to their significant biological activities researchgate.netorganic-chemistry.org. A notable example is its use in a tandem Madelung indole synthesis. This method involves the reaction of methyl benzoates with this compound, mediated by a base system such as a combination of LiN(SiMe₃)₂ and CsF researchgate.netorganic-chemistry.org. This approach offers a transition-metal-free route to synthesize N-methyl-2-arylindoles with good yields and functional group tolerance organic-chemistry.org.
A study demonstrated the synthesis of N-methyl-2-phenylindoles using this method, achieving yields typically ranging from 50% to 90% in a one-pot process organic-chemistry.org. This methodology is considered efficient and practical for accessing diverse N-methyl-2-arylindoles, which can serve as precursors for bioactive compounds with potential antifungal and anticancer properties organic-chemistry.org.
Pharmaceutical Intermediates and Novel Chemical Entities
Beyond indole synthesis, this compound is recognized for its utility in the preparation of pharmaceutical intermediates and novel chemical entities biosynth.commit-ivy.com. Its incorporation into molecular structures can influence the properties and biological activity of the resulting compounds . It can be used as a reactant in palladium-catalyzed coupling reactions and palladium-catalyzed amination of bromoindazoles, which are common transformations in pharmaceutical synthesis mit-ivy.comchemicalbook.com. The compound may also be used in the preparation of 2-substituted N-methylindoles, further highlighting its relevance in the synthesis of nitrogen-containing heterocycles important in drug discovery mit-ivy.com.
Role in Dye and Pigment Precursor Synthesis (Historical and Contemporary Contexts)
Toluidines, including o-toluidine (B26562), have historically been significant intermediates in the production of dyes and pigments wikipedia.orgmolbase.comatamanchemicals.comwho.intchemicalbook.com. This compound also serves as a precursor for various dyes and pigments biosynth.commolbase.com. While the use of some toluidine derivatives in dye production has faced restrictions due to health concerns, they continue to be relevant in specific applications and as historical examples in the evolution of the dye industry who.intchemicalbook.comaecochemical.com.
o-Toluidine, the parent compound, has been extensively used in the manufacture of a wide range of dyes, including azo dyes, acid-fast dyestuffs, triarylmethane dyes, sulfur dyes, and indigo (B80030) compounds atamanchemicals.comchemicalbook.com. This compound, as a derivative, participates in the synthesis of certain colored compounds. Its specific role can involve being a coupling component or an intermediate in the formation of chromophores.
Applications in Polymer Chemistry (General for Toluidines/Anilines)
Aromatic amines like toluidines and anilines are fundamental monomers and intermediates in polymer chemistry, particularly in the synthesis of conductive polymers atamanchemicals.comijraw.comgoogle.comasianpubs.orgjwent.nete-journals.inresearchgate.netscielo.br. While this compound itself might not be as widely studied as a primary monomer compared to aniline (B41778) or o-toluidine, its structural similarity suggests potential or use in copolymerization or as a modifier in polymer synthesis.
Precursor for Conductive Polymers (e.g., Poly-o-toluidine and its derivatives)
o-Toluidine is a significant precursor for the conductive polymer poly-o-toluidine (POT) chemicalbook.comijraw.comgoogle.comasianpubs.orgjwent.netscielo.br. Poly-o-toluidine is a derivative of polyaniline, offering improved processability and solubility in common solvents compared to polyaniline ijraw.comgoogle.comasianpubs.org. The synthesis of POT is typically carried out through oxidative polymerization of o-toluidine, often using oxidants like ammonium (B1175870) persulfate in acidic media ijraw.comjwent.netscielo.br.
Research on poly-o-toluidine highlights its potential applications in various fields, including sensors, smart windows, rechargeable batteries, electrochromic display devices, and energy storage systems ijraw.comasianpubs.org. The properties of POT, such as its electrical conductivity, can be influenced by synthesis conditions and doping ijraw.comasianpubs.org. Studies have explored the synthesis of POT in the presence of substances like ionic liquids and rare-earth salts (e.g., LaCl₃) to enhance its conductivity asianpubs.org.
While this compound is not the primary monomer for POT, its existence as an N-methylated derivative of o-toluidine suggests it could be explored in the synthesis of N-substituted poly-o-toluidine derivatives or copolymers, potentially modifying the properties of the resulting conductive polymers. Copolymers of N-methylaniline and o-toluidine have been synthesized, demonstrating that N-methylated aromatic amines can be incorporated into conductive polymer structures e-journals.in.
Use in Rubber Chemicals and Antioxidants
Toluidines, including o-toluidine, have applications in the rubber industry, particularly in the production of rubber chemicals and as vulcanization accelerators atamanchemicals.comwho.intchemicalbook.comnj.govwikipedia.org. These compounds can act as intermediates in the synthesis of additives that improve the processing and performance characteristics of rubber.
o-Toluidine is used in the manufacture of rubber vulcanization accelerators and other rubber chemicals atamanchemicals.comwho.intchemicalbook.comnj.gov. While specific details on the direct use of this compound as a rubber chemical or antioxidant are less prevalent in the provided search results compared to o-toluidine, its structural relationship suggests potential similar applications or use as an intermediate in the synthesis of such chemicals. Aromatic amines are known for their antioxidant properties, which are valuable in preventing the degradation of rubber materials.
Chromatographic Techniques for Separation and Quantification
Chromatography plays a vital role in isolating this compound from complex mixtures and determining its concentration. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques used.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection
GC-MS is a powerful hyphenated technique widely applied for the separation and identification of volatile and semi-volatile organic compounds like this compound. The GC component separates the mixture based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The separated components then enter the Mass Spectrometer (MS), which detects and identifies them based on their mass-to-charge ratio (m/z) fragmentation patterns.
For this compound, GC-MS is effective for both detection and quantification. Analysis of methylaniline compounds, including o-toluidine (an isomer of this compound), in oil samples has been demonstrated using GC-MS with a DB-1MS quartz capillary column. google.com The method involved acid extraction followed by alkaline adjustment and re-extraction into methylene (B1212753) chloride. google.com The mass spectrum of o-toluidine, for instance, shows a characteristic m/z of 107. google.com While specific detailed GC-MS data for this compound was not extensively found in the search results, the general applicability of GC-MS for related methylaniline compounds suggests its suitability for this compound analysis. PubChem provides GC-MS spectral information for 2,N-Dimethylaniline, a synonym for this compound, showing a base peak at m/z 121 and other significant peaks at 106 and 120. nih.gov
High-Performance Liquid Chromatography (HPLC) with Specific Detection
HPLC is another essential chromatographic technique used for the separation and quantification of this compound, particularly when the compound is less volatile or part of a complex matrix unsuitable for GC. HPLC separates analytes based on their interactions with a stationary phase and a liquid mobile phase. Various detectors can be coupled with HPLC, including UV-Visible detectors, fluorescence detectors, and mass spectrometers (LC-MS).
HPLC methods have been developed for the analysis of related compounds like o-toluidine and its N-acetyl metabolites in biological samples such as urine. who.int The use of reverse phase (RP) HPLC with a mobile phase containing acetonitrile, water, and phosphoric acid has been reported for the separation of related toluidine derivatives. sielc.comsielc.com For MS-compatible applications, phosphoric acid can be replaced with formic acid. sielc.comsielc.com UV detection is commonly used in HPLC for aromatic amines due to their absorbance in the UV region. researchgate.netiarc.fr A method for determining o-toluidine using HPLC with UV detection at 230 nm and 254 nm has been reported, achieving detection limits in the low µg/L range. researchgate.net LC-MS and LC with electrochemical detection can provide even lower detection limits, down to the nanomolar level, for aromatic amines like o-toluidine. iarc.fr
Spectroscopic Characterization Methods
Spectroscopic techniques provide valuable information about the structure, functional groups, and electronic properties of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a fundamental technique for determining the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atom environments within the molecule, respectively. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific atoms and the confirmation of the molecular structure.
NMR spectra for this compound are available, including ¹H NMR at 90 MHz in CDCl₃ and ¹³C NMR in CDCl₃. chemicalbook.comguidechem.comspectrabase.com These spectra provide characteristic signals corresponding to the methyl groups attached to the nitrogen and the aromatic ring, as well as the aromatic protons. Analysis of these signals allows for the unambiguous confirmation of the this compound structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Each functional group absorbs infrared radiation at characteristic frequencies, creating a unique spectral fingerprint.
IR spectra for this compound (in CCl₄ solution and as a liquid film) are available. guidechem.comchemicalbook.com These spectra exhibit characteristic absorption bands corresponding to the N-H stretching vibration of the secondary amine group, C-H stretching vibrations in the aromatic ring and methyl groups, and C=C stretching vibrations in the aromatic ring. IR spectroscopy can also be used to monitor chemical reactions involving this compound, such as its use as a blocking agent in polyisocyanate synthesis, by observing the disappearance or appearance of specific functional group peaks like the isocyanate absorption at 2270 cm⁻¹. rsc.org
UV-Visible Spectroscopy for Reaction Monitoring
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. This technique is useful for detecting compounds with chromophores (groups that absorb UV-Vis light), quantifying their concentration, and monitoring reactions that involve changes in the electronic structure of the molecule.
This compound, being an aromatic amine, exhibits absorption in the UV region. UV-Vis spectroscopy can be used to monitor reactions where this compound is a reactant or product, or where its electronic environment changes. While specific detailed UV-Vis absorption data for this compound was not extensively detailed in the search results, related compounds like poly(o-toluidine) show characteristic UV-Vis absorption peaks related to π-π* and quinoid ring transitions. asianpubs.org The NIST WebBook also lists UV/Visible spectrum data for this compound. guidechem.comnist.govnist.govspectrabase.com Changes in these spectra can indicate the progress of a reaction or interactions with other substances.
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection (Analogous Systems)
Electron Spin Resonance (ESR) spectroscopy is a valuable technique for the detection and characterization of paramagnetic species, including free radicals mdpi.comethz.ch. While direct studies on this compound radicals using ESR are not extensively detailed in the provided search results, research on analogous aromatic amines, such as o-tolidine (B45760), demonstrates the applicability of this method for understanding radical intermediates in related systems nih.govrsc.orgrsc.org.
Studies involving the enzymatic oxidation of o-tolidine have utilized ESR spectroscopy to investigate the formation and behavior of radical species. For instance, the peroxidase-catalyzed conversion of o-tolidine to tolidine blue in aqueous solution has been studied by ESR, revealing the presence of an unstable radical compound in equilibrium with a meriquinoidic structure nih.gov. The equilibrium was shown to be influenced by factors such as the presence of ethylene (B1197577) glycol, which shifted it towards higher radical concentrations nih.gov. Conversely, certain naphthene derivatives were found to stabilize the meriquinoidic structure, leading to a decrease in radical concentration nih.gov.
ESR spectroscopy provides information on the structure of molecules and the distribution of spin densities in paramagnetic compounds mdpi.com. This capability makes it a relevant tool for probing the short-lived radical intermediates that may be formed during the metabolic or chemical transformation of aromatic amines like this compound. While the specific radical species of this compound would require dedicated investigation, studies on analogous systems highlight the potential of ESR in elucidating reaction mechanisms involving radical formation.
Electrochemical Methods for Kinetic Studies
Electrochemical methods offer powerful tools for investigating the kinetics and mechanisms of redox reactions involving aromatic amines. These techniques can provide quantitative data on reaction rates and help identify reaction pathways. Research on o-toluidine, a closely related compound to this compound, demonstrates the utility of electrochemical approaches for kinetic studies researchgate.netacs.orgacs.org.
Electrochemical oxidation of o-toluidine has been studied using techniques such as cyclic voltammetry and galvanostatic electrolysis to understand its degradation pathways and kinetics researchgate.netacs.orgacs.orgresearchgate.net. These studies have shown that the oxidation of o-toluidine can occur through reactions involving electrogenerated species, such as hydroxyl radicals researchgate.net. The reaction kinetics can be influenced by various parameters, including current density, initial concentration of the amine, and temperature researchgate.net.
Furthermore, electrochemical methods have been employed to study the polymerization kinetics of o-toluidine, leading to the formation of poly-o-toluidine researchgate.netscielo.br. Techniques like open-circuit potential measurements have been used to follow the progress of the polymerization reaction over time researchgate.netscielo.br.
Studies on other substituted anilines, such as N,N-dimethyl-p-toluidine, have also utilized electrochemical techniques like linear sweep and cyclic voltammetry to study the kinetics of reactions involving their electrogenerated radical cations ox.ac.ukox.ac.uk. This further underscores the versatility of electrochemical methods for probing the kinetics of reactions relevant to this compound.
Hydrodynamic Voltammetry for Rapid Reaction Kinetics
Hydrodynamic voltammetry (HV), a specific electrochemical technique, is particularly well-suited for studying the kinetics of rapid reactions, especially those where a reactant or product is electroreducible researcher.life. This method has been successfully applied to investigate the fast reaction kinetics of o-toluidine.
A notable application of hydrodynamic voltammetry is the study of the rapid uncatalyzed iodination of o-toluidine in aqueous medium researcher.liferesearchgate.netresearchgate.netasianpubs.orggoogle.co.inasianpubs.org. In these studies, hydrodynamic voltammetry using a rotating platinum electrode was employed to monitor the decaying concentration of molecular iodine, the electroreducible species, over time researchgate.netresearchgate.netasianpubs.org.
The kinetic data obtained from hydrodynamic voltammetry experiments on the iodination of o-toluidine have allowed for the determination of reaction parameters such as the reaction order, half-life, and specific reaction rate researchgate.netresearchgate.netasianpubs.orgasianpubs.org. For instance, the uncatalyzed rapid iodination of o-toluidine at 22.1 ºC and pH 7.0 was found to follow second-order kinetics with a half-life of 90 seconds and a specific reaction rate of 888.87 M⁻¹ s⁻¹ researchgate.netresearchgate.netasianpubs.orgasianpubs.org.
Hydrodynamic voltammetry has also been used in conjunction with high-performance liquid chromatography (HPLC) for the determination of aromatic amines, including o-toluidine, in various matrices mdpi.com. This highlights its analytical utility beyond purely kinetic studies.
The application of hydrodynamic voltammetry to the rapid iodination of o-toluidine provides a clear example of how this technique can be used to obtain quantitative kinetic information for fast reactions involving aromatic amines, offering a potential approach for studying similar reactions of this compound.
Biomonitoring Techniques for Related Aromatic Amines (Mechanistic Research Focus)
Biomonitoring plays a crucial role in assessing exposure to aromatic amines and understanding their uptake, metabolism, and excretion in biological systems. While specific biomonitoring data for this compound is limited in the provided context, extensive research on the biomonitoring of the related aromatic amine o-toluidine provides valuable insights into the methodologies employed who.intiarc.frnih.govmdpi.comoup.comresearchgate.netpsu.edupublisso.deresearchgate.netnih.gov. These techniques focus on detecting the parent compound, its metabolites, and protein adducts in biological samples.
Biomonitoring of o-toluidine has been widely used to assess occupational exposure, particularly in industries where it is used in manufacturing processes who.intiarc.frmdpi.comoup.compublisso.de. Techniques have been developed to measure o-toluidine and its transformation products in various biological matrices.
Detection of Metabolites and Adducts in Biological Samples (e.g., Urine, Blood Hemoglobin Adducts for o-toluidine)
Analysis of urine and blood samples are common approaches in the biomonitoring of aromatic amines. For o-toluidine, these methods allow for the detection of the parent compound and its metabolites, as well as the formation of adducts with blood proteins.
Urine Analysis: Urinary monitoring of o-toluidine and its metabolites, such as N-acetyl metabolites, is a key method for assessing exposure who.intiarc.frresearchgate.net. Techniques like high-performance liquid chromatography (HPLC) coupled with electrochemical detection or electron capture detection, and gas chromatography (GC), have been employed for the determination of o-toluidine in urine who.intiarc.frnih.govresearchgate.net. Hydrolysis is often performed to measure total o-toluidine (free and conjugated) in urine mdpi.comresearchgate.net. Studies have shown elevated concentrations of o-toluidine in the urine of exposed workers compared to unexposed individuals iarc.frnih.gov. Factors like smoking have also been observed to influence urinary o-toluidine levels iarc.froup.compublisso.de.
Blood Analysis (Hemoglobin Adducts): Monitoring of hemoglobin adducts of o-toluidine in blood serves as a valuable biomarker for assessing longer-term exposure who.intiarc.frmdpi.comoup.comresearchgate.netpsu.edupublisso.denih.gov. Hemoglobin adducts are formed when reactive metabolites of aromatic amines bind covalently to hemoglobin. For o-toluidine, the metabolite o-nitrosotoluene is thought to be involved in the formation of hemoglobin adducts psu.edu.
Analysis of hemoglobin adducts typically involves the isolation of hemoglobin from blood samples, followed by hydrolysis to release the adducted amine, and subsequent detection using sensitive analytical techniques such as GC/MS or HPLC with fluorescence detection nih.govoup.com. Studies have demonstrated significantly increased levels of o-toluidine-hemoglobin adducts in occupationally exposed workers iarc.frmdpi.comoup.com. These adduct levels can reflect cumulative exposure over the lifespan of red blood cells mdpi.com.
Biomonitoring studies using urine and blood samples have provided crucial data on the levels of o-toluidine exposure in various populations, including occupationally exposed workers and the general population iarc.frmdpi.comoup.compublisso.denih.gov.
Non-Invasive Breath Gas Analysis (for related metabolites)
Non-invasive breath gas analysis is an emerging technique with potential for monitoring exposure to volatile organic compounds and their metabolites. While research specifically on this compound in breath is not detailed, studies on the detection of o-toluidine, a metabolite of the local anesthetic prilocaine (B1678100), in exhaled breath highlight the feasibility of this approach for related aromatic amines walshmedicalmedia.comnih.govwalshmedicalmedia.comresearchgate.netnih.gov.
O-toluidine has been detected and monitored in alveolar breath gas using techniques such as Proton Transfer Reaction-Time-of-Flight-Mass Spectrometry (PTR-TOF-MS) and confirmed by Needle Trap Micro-Extraction Gas Chromatography-Mass Spectrometry (NTME-GC-MS) walshmedicalmedia.comwalshmedicalmedia.comresearchgate.net. These studies, often conducted in animal models, have shown that o-toluidine can be detected in breath after administration of its precursor, prilocaine walshmedicalmedia.comnih.govwalshmedicalmedia.comresearchgate.netnih.gov.
Real-time monitoring of o-toluidine in breath gas using PTR-TOF-MS has been demonstrated, with detectable concentrations observed within minutes following intravenous administration of prilocaine walshmedicalmedia.comresearchgate.netnih.gov. The time course and levels of exhaled o-toluidine concentrations have been shown to differ depending on the site of administration nih.govnih.gov.
While establishing a direct correlation between blood concentrations of the parent compound or metabolite and breath levels can be complex, breath gas analysis offers a promising non-invasive method for monitoring exposure and metabolic processes involving volatile aromatic amines or their metabolites walshmedicalmedia.comnih.govnih.gov. This approach could potentially be explored for monitoring exposure to this compound or its volatile metabolites.
Bioreactivity and Potential Toxicological Mechanisms Comparative Studies
Theoretical Considerations of Metabolic Activation Pathways for N-Methylated Aromatic Amines
Metabolic activation of aromatic amines typically involves enzymatic transformations that convert the parent compound into reactive intermediates. For N-methylated aromatic amines, several pathways can be theoretically considered, drawing parallels from studies on related compounds.
N-Oxidation and N-Hydroxylation as Potential Initial Biotransformations
A key initial step in the metabolism of many aromatic amines is N-oxidation, often catalyzed by cytochrome P450 enzymes. imrpress.comimrpress.comnih.govnih.govresearchgate.net This process can lead to the formation of N-hydroxylated metabolites (hydroxylamines). imrpress.comimrpress.comnih.govnih.govca.gov For secondary aromatic amines like N-methyl-o-toluidine, N-oxidation would theoretically yield an N-hydroxy-N-methyl-o-toluidine. N-hydroxylation is considered a necessary step in the metabolic activation of some carcinogenic aromatic amines. imrpress.comimrpress.com Studies on other aromatic amines, including primary and secondary amines, have demonstrated that N-hydroxylation is mediated by cytochrome P-450 and can be influenced by factors such as enzyme induction. nih.govnih.gov While aromatic N-hydroxylation was found to be substantially faster and more efficient than aliphatic N-hydroxylation in some comparative studies, N-demethylation of aromatic and aliphatic dimethylamines showed comparable rates. nih.gov Secondary aromatic amines may undergo N-dealkylation or N-hydroxylation, followed by oxidation to nitroso products. uomustansiriyah.edu.iq
Formation of Reactive Metabolites and Electrophilic Species in Aromatic Amines (General Principles)
The N-hydroxylated metabolites formed during phase I metabolism are often not the ultimate reactive species but can undergo further transformations, including conjugation reactions (Phase II metabolism), to yield highly electrophilic intermediates. researchgate.netimrpress.comnih.govnih.gov
Arylnitrenium Ion Generation from N-Acetoxy Metabolites
A well-characterized pathway for the activation of N-hydroxyarylamines involves esterification, particularly O-acetylation catalyzed by N-acetyltransferases (NATs) or O-sulfation catalyzed by sulfotransferases (SULTs). imrpress.comnih.govnih.govca.govoup.com The resulting N-acetoxy or N-sulfonyloxy metabolites are often unstable and can undergo heterolytic cleavage of the N-O bond to generate highly reactive electrophilic species known as arylnitrenium ions. imrpress.comresearchgate.netnih.govimrpress.comoup.commacsos.com.aupublish.csiro.au These nitrenium ions are considered key ultimate electrophilic metabolites responsible for DNA adduct formation in many aromatic amines. imrpress.comresearchgate.netimrpress.comoup.compublish.csiro.au While this mechanism is well-established for many carcinogenic aromatic amines, the lifetimes and reactivity of nitrenium ions derived from monocyclic aromatic amines can be very short in aqueous environments. imrpress.com
Quinone-Imine Formation via Ring Oxidation Pathways
In addition to N-oxidation, aromatic amines can also undergo ring oxidation, leading to the formation of aminophenol metabolites. imrpress.comresearchgate.netoup.comnih.govresearchgate.netwho.int While aminophenols have often been considered detoxification products, if the phenolic oxygen is not conjugated, these can be further oxidized, spontaneously or enzymatically (e.g., by peroxidases), to form reactive quinone imines. oup.comnih.govresearchgate.netacs.org Quinone imines are electrophilic and can react with nucleophiles, including thiols and amines. nih.govacs.org They can also participate in redox cycling, generating reactive oxygen species (ROS). oup.comnih.govresearchgate.netacs.org This pathway represents an alternative mechanism for the formation of reactive metabolites from aromatic amines, potentially contributing to toxicity and DNA damage. oup.comresearchgate.net
Mechanisms of Macromolecular Adduct Formation
The reactive electrophilic metabolites generated from the metabolism of aromatic amines can interact covalently with cellular macromolecules, including DNA and proteins, forming adducts. researchgate.netimrpress.comnih.govoup.com This macromolecular adduct formation is considered a critical event in the initiation of toxicological effects, particularly genotoxicity and carcinogenesis. imrpress.comnih.govoup.com
DNA Adduct Formation by Reactive Metabolites (General for Aromatic Amines)
Arylnitrenium ions, formed from the heterolysis of N-acetoxy or N-sulfonyloxy metabolites, are potent electrophiles that can react with nucleophilic centers in DNA. imrpress.comresearchgate.netimrpress.comoup.compublish.csiro.au The major site of DNA adduct formation by many aromatic amines is the C8 position of guanine (B1146940), resulting in the formation of deoxyguanosine C8 adducts (dG-C8). imrpress.comresearchgate.netimrpress.comoup.commacsos.com.au Other sites of reaction, such as the exocyclic amino groups of guanine and adenine, have also been identified, although the C8-guanine adduct is often the most prevalent in vivo. imrpress.com The formation of DNA adducts by reactive metabolites is considered a key mechanism by which aromatic amines exert their genotoxic and carcinogenic effects, potentially leading to mutations that contribute to tumor formation. imrpress.comresearchgate.netnih.govoup.com While nitrenium ion chemistry is a primary mechanism for DNA damage by some aromatic amines, reactions involving quinone imines and reactive oxygen species may also play a role, particularly for alkylanilines. oup.com
Protein Adduct Formation (e.g., Hemoglobin Binding for o-toluidine)
A key mechanism in the biological interaction of aromatic amines is the formation of protein adducts. Hemoglobin (Hb) and serum albumin (SA) are particularly relevant as they are readily available in blood and their adducts can serve as biomarkers of exposure. thermofisher.comepa.gov The formation of stable protein adducts can accumulate with chronic exposure. epa.gov
Studies on o-toluidine (B26562), a structural isomer of this compound, have demonstrated its ability to form hemoglobin adducts. nih.goviarc.fr These adducts are thought to arise from the o-toluidine metabolite o-nitrosotoluene, which is formed via the N-hydroxylation of o-toluidine to N-hydroxy-o-toluidine. nih.govwikipedia.org O-Nitrosotoluene can convert hemoglobin to methemoglobin, leading to methemoglobinemia. wikipedia.org Evidence from both experimental animals and humans indicates the detection of o-toluidine hemoglobin adducts following exposure. nih.gov
The formation of hemoglobin adducts from N-hydroxylamine metabolites of aromatic amines, or their nitroso derivatives, indicates that these bioreactive metabolites are distributed throughout the organism. iarc.fr The reaction of nitroso compounds with the sulfhydryl (-SH) groups of cysteine in the β-chain of hemoglobin forms a stable sulfinamide adduct, which has been utilized as a biomarker of effect. iarc.fr
While direct data on this compound hemoglobin adduct formation is not explicitly detailed in the search results, the established pathway for o-toluidine suggests a potential for this compound to undergo similar metabolic activation, leading to the formation of analogous protein adducts. The presence of the N-methyl group may influence the rate and extent of N-oxidation and subsequent adduct formation compared to the primary amine group in o-toluidine.
Oxidative Stress Induction and DNA Damage Pathways (Analogous Aromatic Amines)
Oxidative stress and DNA damage are significant mechanisms implicated in the toxicity and carcinogenicity of various aromatic amines. mdpi.comimrpress.comresearchgate.net
Role of Reactive Oxygen Species (ROS)
Reactive Oxygen Species (ROS) play a crucial role in the induction of oxidative stress and subsequent DNA damage by aromatic amines. mdpi.comimrpress.comresearchgate.nettandfonline.com Metabolic oxidation of the amino group in arylamines, including N-hydroxylation and nitrosation, can activate these compounds to generate ROS. imrpress.com ROS can cause damage to cellular macromolecules, including DNA, proteins, and lipids. iiarjournals.org
Studies on other aromatic amines, such as dimethylanilines, have shown that they can induce ROS, leading to oxidative DNA damage. mdpi.com For example, 3,4-dimethylaniline (B50824) has been shown to cause dose-dependent increases in ROS and markers of DNA damage. mdpi.com N-cation radicals formed by oxidases during aromatic amine metabolism are proposed as a contributing mechanism for induced cytotoxicity and carcinogenesis, cooxidizing molecules like GSH or NADH and forming ROS. tandfonline.com
While specific studies on this compound and ROS generation are not provided, the general mechanism observed for analogous aromatic amines suggests that this compound, upon metabolic activation, could also contribute to oxidative stress through the generation of ROS, potentially leading to DNA damage.
Enzyme Involvement in Biotransformation of Related Aromatic Amines
The biotransformation of aromatic amines is primarily carried out by a range of enzymes, which can lead to the formation of both activating and deactivating metabolites.
Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2E1, CYP3A4) in Metabolism
Cytochrome P450 (CYP) enzymes are central to the metabolic activation of many aromatic amines. N-hydroxylation, a key activation step, is often mediated by CYP isoforms. thermofisher.comnih.gov CYP1A2, CYP2E1, and CYP3A4 are among the isoforms known to be involved in the metabolism of aromatic amines. nih.govresearchgate.net
For o-toluidine, CYP-mediated N-hydroxylation to N-hydroxy-o-toluidine is a significant metabolic activation pathway occurring in the liver. nih.govwikipedia.org This metabolite can then be further processed. wikipedia.org Studies on o-toluidine metabolism suggest a role for CYP2E1 in its metabolic activation, while the role of CYP1A2 appears less significant based on some studies. researchgate.net
While direct enzymatic metabolism data for this compound by specific CYP isoforms are not available in the search results, its structural similarity to o-toluidine and other N-methylated anilines suggests that CYP enzymes, potentially including CYP1A2, CYP2E1, and CYP3A4, are likely involved in its biotransformation, possibly via N-demethylation and/or ring oxidation pathways, in addition to potential N-oxidation.
Role of N-Acetyltransferases and Sulfotransferases
N-acetyltransferases (NATs) and sulfotransferases are also important enzymes in the metabolism of aromatic amines, often involved in detoxification pathways or further activation of N-hydroxylated metabolites. nih.govwikipedia.org
N-acetylation is a major metabolic pathway for some aromatic amines, although o-toluidine is reported to be less efficiently N-acetylated by human NAT1 compared to other aromatic amines like 4-aminobiphenyl. wikipedia.orgresearchgate.netnih.gov N-acetylation can be considered a deactivation pathway for some aromatic amines. nih.gov
Sulfotransferases can conjugate N-hydroxy metabolites, and this conjugation can play a role in their transport and subsequent release in target organs like the urinary bladder. wikipedia.org The postulated activated form of o-toluidine, N-acetoxy-o-toluidine, is a reactive ester that can form electrophilic arylnitrenium ions capable of binding to DNA, and this activation can occur via sulfation or acetylation by cytosolic sulfotransferases or NATs (presumably NAT1). wikipedia.org
For this compound, the involvement of NATs and sulfotransferases in its metabolism and potential activation/detoxification would depend on the specific metabolic pathways it undergoes, particularly whether N-hydroxylation occurs and to what extent. The presence of the N-methyl group might influence the substrate specificity of these enzymes compared to primary aromatic amines.
Comparative Toxicological Studies with Isomeric Toluidines and Related N-Methylated Anilines (Hypothetical Research Focus)
Given the limited direct toxicological data on this compound, comparative studies with its isomers (o-, m-, and p-toluidine) and related N-methylated anilines (N-methylaniline, N,N-dimethylaniline) would be crucial for understanding its potential toxicological profile.
Hypothetical research could focus on:
Metabolic Profiling: Comparing the metabolic pathways and the formation of reactive intermediates of this compound with those of o-, m-, and p-toluidine, as well as N-methylaniline and N,N-dimethylaniline, using in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo animal models. This would help determine if this compound undergoes similar activation pathways, such as N-oxidation or ring oxidation.
Protein Adduct Formation: Investigating the ability of this compound and its metabolites to form adducts with hemoglobin and other proteins in comparative studies. Quantifying the levels of these adducts could serve as biomarkers of exposure and provide insights into internal dose.
Genotoxicity Assessment: Conducting comparative genotoxicity studies using various endpoints, including bacterial mutagenicity assays, in vitro and in vivo DNA damage assays (e.g., comet assay, γ-H2AX), and DNA adduct analysis. This would help determine if this compound induces DNA damage and mutations through similar mechanisms as its related compounds.
Oxidative Stress Evaluation: Comparing the capacity of this compound and its analogues to induce oxidative stress and generate ROS in cellular systems. Measuring markers of oxidative stress could elucidate the role of this pathway in its potential toxicity.
Enzyme Kinetics and Inhibition: Studying the kinetics of this compound metabolism by relevant human CYP isoforms, NATs, and sulfotransferases. Investigating the effect of enzyme inhibitors could help identify the key enzymes involved in its biotransformation and potential activation.
Such comparative studies would provide valuable data to assess the potential health hazards of this compound based on the known toxicological properties and mechanisms of its structural analogues.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 69675 cmdm.tw, 24870394 sigmaaldrich.com |
| o-toluidine | 7242 wikipedia.orgfishersci.nowikidata.orgwmcloud.org |
| m-toluidine (B57737) | 7934 nih.govfishersci.bewikidata.orgcenmed.com |
| p-toluidine | 7813 easychem.orguni.lu |
| Aniline (B41778) | 6115 nih.govuni.lu |
| N-methylaniline | 7515 fishersci.bewikipedia.orgnih.gov |
| N,N-dimethylaniline | 949 fishersci.befishersci.capravindyechem.netthegoodscentscompany.com |
Interactive Data Tables
Environmental Fate and Degradation Mechanisms
Pathways of Environmental Release (General for Toluidines)
Toluidines, including isomers like o-toluidine (B26562), can enter the environment through various pathways, primarily associated with their production and industrial uses. Major sources of aromatic amines in the environment include several chemical industry sectors such as oil refining, synthetic polymers, dyes, adhesives, rubbers, perfume, pharmaceuticals, pesticides, and explosives. uminho.pt They can also result from diesel exhaust, combustion of wood chips and rubber, and tobacco smoke. uminho.pt Some aromatic amines are generated during cooking, particularly of grilled meat and fish. uminho.pt
Industrial discharges from manufacturing plants that use or produce aromatic amines are a major contributor to environmental contamination. sustainability-directory.com Improper disposal of waste materials containing these chemicals, such as discarded dyes or industrial byproducts, also leads to environmental contamination. sustainability-directory.com Accidental spills during transport or storage can release aromatic amines into the environment. sustainability-directory.com Additionally, some degradation processes of certain materials can release aromatic amines over time. sustainability-directory.com
For o-toluidine specifically, production and use in the production of textile dyes or rubber vulcanization accelerators and antioxidants, and as an intermediate in organic synthesis, result in its release to the environment through various waste streams. nih.gov Releases can occur to air, water, and through disposal by underground injection. nih.gov
Bioremediation and Chemical Degradation Strategies for Aromatic Amines
Various treatment methods have been investigated for the remediation of amines in contaminated environments, including biodegradation, thermal, chemical, electrochemical, photochemical, and photocatalytic processes. researchgate.net Advanced Oxidation Processes (AOPs) are also considered alternative methods for the complete degradation of pollutants like aromatic amines. sid.ir
Bioremediation, which utilizes the metabolic capabilities of microorganisms, is a promising approach for the degradation of aromatic amines in contaminated soils and water. researchgate.netlongdom.org Aerobic biodegradation is considered one of the promising techniques for aromatic amine remediation, although autooxidation of aromatic amines when exposed to oxygen can be a drawback. uminho.pt Anaerobic degradation technology is also explored for treating a wide variety of aromatic amines, including those in industrial wastewater. uminho.pt However, some aromatic amines can be difficult to degrade under anaerobic conditions, necessitating the use of other electron acceptors. uminho.pt
Filamentous fungi represent promising candidates for the bioremediation of aromatic amine-contaminated soils, producing enzymes capable of performing transformations such as redox, hydrolysis, and N-acetylation reactions, which can reduce the toxicity of aromatic amines. longdom.org Bacterial biodegradation is also effective, particularly for azo dyes which break down to produce aromatic amines. actascientific.com Later enzymes, such as monoamine oxidases, can further metabolize these aromatic amines into less toxic compounds. actascientific.com
Chemical degradation methods for aromatic amines can involve oxidants such as chlorine, chromate, and permanganate. acs.org The byproducts formed depend on the oxidant used. acs.org Permanganate-mediated oxidation can lead to complete breakdown via ring cleavage, but it can also oxidize other easily oxidized substances. acs.org High-valent iron has gained favor as an alternative oxidant. acs.org Adsorption is another widely used nonbiological method for removing aromatic amines from wastewater, utilizing adsorbents like activated carbon, fly ash, and various clays. acs.org While adsorption produces good quality effluents, the proper disposal or regeneration of the adsorbent is a consideration. acs.org Advanced oxidation processes (AOPs) can completely degrade soluble organic contaminants from water and soil via oxidation with hydroxyl radicals. acs.org
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, often in conjunction with light, to degrade organic pollutants like aromatic amines. sid.irrsc.org The process typically begins with the absorption of photons by the semiconductor material, provided the photon energy is equal to or greater than the material's band gap. mdpi.com This absorption leads to the excitation of an electron from the valence band to the conduction band, generating an electron-hole pair. mdpi.com
In the presence of dissolved oxygen and water, these photogenerated electrons and holes can initiate a series of reactions that produce highly reactive species, such as hydroxyl radicals (OH•). rsc.orgscirp.org These reactive oxygen species are powerful oxidizing agents capable of attacking and breaking down organic molecules. rsc.orgscirp.org Substrate molecules can react with the holes or, more commonly, with the hydroxyl radicals, leading to the formation of various hydroxylated intermediates and ultimately their degradation into simpler compounds like carbon dioxide, water, and inorganic ions. rsc.orgmdpi.com
Titanium dioxide (TiO₂) is a widely used photocatalyst due to its low cost, high photocatalytic activity, chemical stability, and non-toxicity. sid.ir However, its efficiency can be limited by low photon utilization and the need for UV light. sid.ir Modification of photocatalysts by doping with metals like silver (Ag) can enhance efficiency by acting as electron traps, facilitating electron-hole separation and promoting interfacial electron transfer. sid.ir
Factors influencing the efficiency of photocatalytic degradation include the amount of photocatalyst, irradiation time, oxygen availability, and pH. sid.irscirp.org Studies have shown that effective degradation of some aromatic amines can occur under alkaline conditions. sid.ir
Analytical Monitoring in Environmental Matrices (General for Amines)
Monitoring the presence and concentration of aromatic amines in environmental matrices such as water, soil, and air is essential due to their potential environmental and health impacts. uminho.ptconicet.gov.ar Various analytical methods have been developed for this purpose.
Chromatographic techniques are widely used for the detection and quantification of aromatic amines in environmental samples. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and their hyphenated techniques like GC-Mass Spectrometry (GC-MS) and HPLC-Mass Spectrometry (HPLC-MS). uminho.ptconicet.gov.arresearchgate.net Capillary electrophoresis (CE) and spectrophotometric methods like UV/visible and Fourier Transform Infrared Spectroscopy (FTIR) are also employed. uminho.ptconicet.gov.ar
Sample preparation techniques are crucial for the sensitive determination of primary aromatic amines (PAAs) in environmental matrices, often involving extraction and preconcentration steps. conicet.gov.arresearchgate.net Sorbent-based extraction and solvent-based microextraction techniques are commonly applied. conicet.gov.arresearchgate.net Solid-phase microextraction (SPME) with on-fiber derivatization coupled with GC-MS has been studied for determining aromatic amines in aqueous and food samples. researchgate.net For thermolabile and polar amine compounds, HPLC analysis is often preferred over GC as it may not require a derivatization step. thermofisher.com
The choice of analytical method depends on factors such as availability, cost, detection limit requirements, and sample concentration. uminho.pt Combined methods can provide more comprehensive results due to complementary information. uminho.pt Analytical methods are essential not only for detecting the presence of aromatic amines but also for monitoring their degradation during remediation processes. uminho.pt
Q & A
Q. What are the standard synthetic pathways for N-Methyl-o-toluidine, and how can purity be optimized during synthesis?
this compound is commonly synthesized via alkylation of o-toluidine using methylating agents like methyl iodide or dimethyl sulfate in basic conditions. To optimize purity, researchers should monitor reaction parameters (e.g., temperature, stoichiometry) and employ purification techniques such as fractional distillation or column chromatography. Impurities like unreacted o-toluidine or dimethylated byproducts (e.g., N,N-dimethyl-o-toluidine) can be identified via GC-MS or NMR .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- NMR : Look for singlet peaks for the N-methyl group (~2.8–3.2 ppm in H NMR) and aromatic protons in the ortho-substituted toluene moiety.
- IR : Stretching vibrations for C-N (1,220–1,250 cm) and aromatic C-H (3,000–3,100 cm).
- Mass Spectrometry : Molecular ion peak at m/z 135 (CHN) and fragmentation patterns to distinguish from structural isomers .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound is classified as a toxic liquid (UN 2810). Researchers must use fume hoods, wear nitrile gloves, and avoid skin contact. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with dilute acids. Waste disposal should comply with EPA guidelines for aromatic amines .
Advanced Research Questions
Q. How can contradictions in thermodynamic data for this compound (e.g., vapor pressure, enthalpy of formation) be resolved?
Discrepancies in thermodynamic properties often arise from differences in experimental conditions (e.g., calibration methods, sample purity). Researchers should cross-validate data using multiple techniques (e.g., gas-phase chromatography for vapor pressure, calorimetry for enthalpy) and reference standardized databases like NIST or ASTM. Computational methods (e.g., DFT calculations) can supplement empirical data .
Q. What experimental strategies minimize byproduct formation during the thermolysis of this compound derivatives?
Thermolysis of N-nitroso derivatives (e.g., N-nitrosoanthranilates) can yield byproducts like o-toluidine or methyl anthranilate. Optimization involves controlling pyrolysis temperatures (e.g., 400–500°C in flash vacuum pyrolysis) and using inert gas flow to remove volatile byproducts. GC-MS analysis of cold-trap residues is critical for identifying side products .
Q. How does this compound perform as an anti-knock additive in fuel formulations, and what methodological approaches quantify its impact on engine performance?
this compound enhances Research Octane Number (RON) with minimal effect on Motor Octane Number (MON), making it suitable for modern engines. Researchers should use ASTM D2700/D2699 standards to measure RON/MON and GC-FID to quantify additive concentration in fuel blends. Engine dynamometer tests can correlate additive dosage with combustion efficiency .
Q. What computational models are effective for predicting the reactivity of this compound in organic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict reaction pathways, activation energies, and intermediates. Focus on modeling nucleophilic substitution at the methyl group or electrophilic aromatic substitution in the toluene ring. Solvent effects should be incorporated using PCM models .
Data Analysis and Interpretation
Q. How should researchers address inconsistencies in chromatographic retention indices for this compound across studies?
Retention index variations arise from column type (e.g., methyl silicone vs. polar phases) and temperature programming. Standardize protocols using reference compounds (e.g., n-alkanes) and report conditions explicitly. Cross-reference with databases like the NIST Chemistry WebBook .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?
Use nonlinear regression models (e.g., probit or logit analysis) to estimate LD values. For chronic exposure studies, Kaplan-Meier survival analysis and Cox proportional hazards models can assess long-term toxicity. Pair with ANOVA to compare treatment groups .
Experimental Design
Q. How can researchers design a high-throughput screening workflow for evaluating this compound derivatives as functional additives?
- Step 1 : Synthesize derivatives via combinatorial chemistry (e.g., varying substituents on the aromatic ring).
- Step 2 : Use automated GC-MS for rapid purity assessment.
- Step 3 : Deploy robotic liquid handlers to prepare fuel blends at varying concentrations.
- Step 4 : Integrate ASTM-standard engine tests with real-time data acquisition for RON/MON analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
